Trivinylethoxysilane
Overview
Description
Trivinylethoxysilane is an organosilicon compound with the molecular formula C8H14OSi . It is a colorless liquid known for its bifunctional nature, featuring both vinyl groups and hydrolytically sensitive ethoxysilyl groups . This compound is widely used as a crosslinking agent in various industrial applications due to its ability to form strong silicon-oxygen-silicon bonds.
Mechanism of Action
Target of Action
Trivinylethoxysilane, like other organosilicon compounds, primarily interacts with various materials at a molecular level. It’s often used as a chemical intermediate . .
Mode of Action
The mode of action of this compound is not well-documented. As an organosilicon compound, it’s likely that it undergoes reactions typical of this class of compounds, such as hydrolysis, condensation, and polymerization. These reactions can result in changes to the material properties, such as altering surface characteristics or bonding structures .
Result of Action
The results of this compound’s action are largely dependent on its application. In general, organosilicon compounds can modify material properties, such as hydrophobicity, chemical resistance, and surface bonding characteristics . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can trigger hydrolysis reactions. Additionally, temperature and pH can also impact the reactivity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trivinylethoxysilane can be synthesized through the hydrosilylation reaction of vinylsilane with ethoxy groups. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Vinylsilane+Ethoxy groupsPt catalystthis compound
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves continuous feeding of reactants and catalysts, maintaining optimal reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Trivinylethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Acids or Bases: To catalyze hydrolysis and condensation reactions.
Radical Initiators: For addition reactions involving vinyl groups.
Major Products
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation of silanols.
Addition Products: Formed from reactions involving vinyl groups
Scientific Research Applications
Trivinylethoxysilane has diverse applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent to enhance the mechanical properties of polymers.
Material Science: Employed in the surface treatment of glass fibers and particulate minerals to improve adhesion with resins.
Biomedical Engineering: Utilized in the development of biocomposite materials for 3D printing applications.
Environmental Science: Applied in the revalorization of marine industry wastes for sustainable material production.
Comparison with Similar Compounds
Similar Compounds
Vinyltriethoxysilane: Similar in structure but with three ethoxy groups instead of vinyl groups.
Vinyltrimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Amino-functional Silanes: Such as (3-aminopropyl)triethoxysilane, used for similar applications but with amino groups for additional reactivity.
Uniqueness
Trivinylethoxysilane is unique due to its combination of vinyl and ethoxysilyl groups, providing both reactivity and hydrolytic sensitivity. This dual functionality makes it particularly effective as a crosslinking agent in various industrial and research applications .
Properties
IUPAC Name |
tris(ethenyl)-ethoxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNFSBDYRZOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072109 | |
Record name | Silane, triethenylethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70693-56-0 | |
Record name | Triethenylethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70693-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, triethenylethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethenylethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, triethenylethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxyvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does Trivinylethoxysilane interact differently with oxidized silicon and aluminum surfaces?
A: The research paper [] investigates the interaction of this compound (TVES) with oxidized silicon and aluminum surfaces using surface-sensitive techniques. The results indicate that while TVES does not chemically interact with oxidized silicon surfaces under vacuum, it successfully adsorbs onto oxidized aluminum surfaces. This difference in reactivity is attributed to the differing Brønsted acid properties of the oxide surfaces and the role of physisorbed water molecules. In essence, the oxidized aluminum surface provides a more favorable chemical environment for TVES adsorption compared to the relatively inert oxidized silicon surface.
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